molecular formula C21H14F6N2O2 B2991063 2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338754-74-8

2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Cat. No.: B2991063
CAS No.: 338754-74-8
M. Wt: 440.345
InChI Key: WVYHMRNHLNGBFX-UHFFFAOYSA-N
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Description

The compound 2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide features a pyridine-3-carboxamide core with two key substituents:

  • A 1-[[3-(trifluoromethyl)phenyl]methyl] group at the pyridine’s 1-position.
  • An N-[3-(trifluoromethyl)phenyl] amide substituent.

The planar conformation, driven by π-conjugation across the carboxamide bridge, may enhance intermolecular interactions in crystalline forms or biological targets .

Properties

IUPAC Name

2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6N2O2/c22-20(23,24)14-5-1-4-13(10-14)12-29-9-3-8-17(19(29)31)18(30)28-16-7-2-6-15(11-16)21(25,26)27/h1-11H,12H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYHMRNHLNGBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a member of the pyridine carboxamide class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H15F6N2OC_{18}H_{15}F_6N_2O. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability, which are critical for biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines, including breast and lung cancers.

A study reported that related compounds demonstrated IC50 values in the range of 10 to 30 µM against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) . The presence of the pyridine ring is hypothesized to contribute to the inhibition of key signaling pathways involved in tumor growth.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various assays. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. One study indicated that a related compound exhibited an ED50 value comparable to indomethacin, a widely used anti-inflammatory drug .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the introduction of trifluoromethyl groups at specific positions on the phenyl rings significantly enhances biological activity. The following table summarizes key findings from SAR analyses:

Compound StructureBiological ActivityIC50/ED50 Values
Trifluoromethyl-substituted phenylAnticancer10-30 µM (HeLa, A549)
Pyridine carboxamide derivativesAnti-inflammatoryED50 similar to indomethacin

Case Studies

  • Case Study 1: Anticancer Activity
    In vitro studies on derivatives similar to this compound revealed significant cytotoxic effects against a panel of cancer cell lines. These findings support further investigation into its mechanism of action and potential therapeutic applications.
  • Case Study 2: Anti-inflammatory Properties
    A recent clinical study evaluated the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis. Results indicated a marked reduction in inflammatory markers after treatment, corroborating laboratory findings regarding COX inhibition.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name & Identifier Substituents Molecular Formula Key Properties References
Target Compound 3-(trifluoromethyl)phenyl (benzyl and amide) C₂₂H₁₅F₆N₂O₂ High lipophilicity, planar structure, potential metabolic stability
2-oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide (RN: 338782-39-1) 4-(trifluoromethyl)benzyl, 3-pyridinylamide C₂₀H₁₄F₃N₃O₂ Para-trifluoromethylbenzyl; altered steric/electronic profile
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5) 5-Cl, 6-oxo, 2,4-difluorophenylamide C₂₀H₁₂ClF₅N₂O₂ Electron-withdrawing Cl and F substituents; increased reactivity
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-bromo-2-methylphenylamide C₁₃H₁₁BrN₂O₂ Bromine increases molecular weight; planar π-system
2-oxo-N-(3-(9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)phenyl)-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide (1428155-52-5) Purine-linked phenyl, THP-protected C₂₉H₂₄F₃N₇O₃ Enhanced target specificity (e.g., kinase inhibition); larger size

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Trifluoromethyl Positioning : The target compound’s meta-trifluoromethyl groups differ from the para-substituted analog (338782-39-1). Meta substitution may reduce steric hindrance while maintaining strong electron-withdrawing effects, influencing binding interactions .
Pharmacological Implications
  • Brominated Analog () : Bromine’s higher atomic weight and polarizability may improve X-ray crystallography resolution but reduce solubility compared to fluorine-substituted analogs .
Crystallographic and Conformational Behavior
  • The planar conformation observed in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (dihedral angle: 8.38°) is consistent with the target compound’s predicted structure. This planarity facilitates hydrogen-bonded dimer formation, influencing crystal packing and dissolution rates .

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